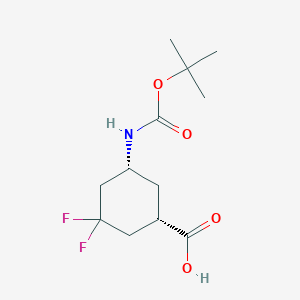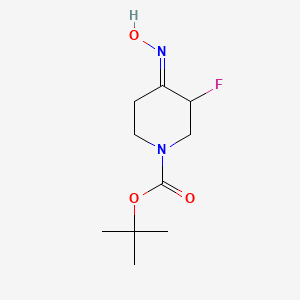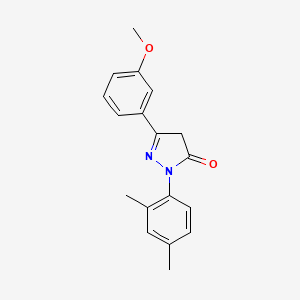
di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted piperidines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be used as a probe to study biological systems. Its fluorine atoms can be exploited for fluorescence imaging and tracking within cells.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(2-methoxyphenol)
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-chloro-4-methylpiperidine-1-carboxylate)
Uniqueness: Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) stands out due to its fluorine atoms, which impart unique chemical and physical properties compared to similar compounds. These fluorine atoms can enhance the compound's reactivity and stability, making it a valuable tool in various applications.
Propriétés
IUPAC Name |
tert-butyl 3-fluoro-4-[[[3-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]methyl]-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43F2N3O4/c1-21(2,3)32-19(30)28-11-9-23(7,17(25)13-28)15-27-16-24(8)10-12-29(14-18(24)26)20(31)33-22(4,5)6/h17-18,27H,9-16H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVNBRXOPBRFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OC(C)(C)C)CNCC2(CCN(CC2F)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8024286.png)




![Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B8024318.png)




